Product packaging for Iproniazid dihydrochloride(Cat. No.:CAS No. 6011-62-7)

Iproniazid dihydrochloride

Cat. No.: B13805785
CAS No.: 6011-62-7
M. Wt: 252.14 g/mol
InChI Key: RXNVZODBLVJNCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance as a Prototype Monoamine Oxidase Inhibitor (MAOI)

Iproniazid (B1672159) is recognized as the prototype for the monoamine oxidase inhibitor (MAOI) class of antidepressants. nih.govpsychiatryonline.org Its primary mechanism of action is the inhibition of monoamine oxidase (MAO), an enzyme responsible for the metabolic breakdown of several key neurotransmitters, including serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). patsnap.comdiscovermagazine.com By inhibiting MAO, iproniazid increases the synaptic availability of these monoamines, which is believed to be the basis for its antidepressant effects. patsnap.comtelemind.com

The inhibition of MAO by iproniazid is irreversible, meaning it covalently binds to the enzyme, rendering it inactive until new enzyme molecules are synthesized by the cell. wikipedia.orgwikipedia.org Iproniazid is non-selective, inhibiting both isoforms of the enzyme, MAO-A and MAO-B. patsnap.comdrugbank.com MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine. patsnap.com The non-selective inhibition of both isoforms contributes to the broad spectrum of neurochemical changes induced by the compound.

The discovery of iproniazid's MAO-inhibiting properties in 1952 was a pivotal moment. taylorandfrancis.com It not only provided a novel therapeutic strategy for depression but also lent strong support to the "monoamine hypothesis of depression," which posits that a deficiency in monoamine neurotransmitters is a key etiological factor in the disorder. nih.govnih.gov This hypothesis, spurred by the effects of iproniazid, has been a dominant framework in depression research for decades.

Historical Context of its Discovery and Impact on Neuropharmacology Research

The story of iproniazid's discovery as an antidepressant is a classic example of serendipity in science. nih.govacnp.org In 1952, while being used to treat tuberculosis at Sea View Hospital on Staten Island, patients receiving iproniazid exhibited unexpected signs of euphoria and increased energy. greenbrooktms.comsfn.org This "psychic energizer" effect, as it was initially termed, was a stark contrast to the lethargy and despair often associated with chronic illness and depression. discovermagazine.comtaylorandfrancis.com

These clinical observations prompted further investigation into the drug's properties. Researchers, including Nathan Kline, conducted systematic studies on depressed patients and reported significant improvements in mood. nih.govtaylorandfrancis.com By 1958, iproniazid, under the trade name Marsilid, was marketed as the first antidepressant. scirp.org

The introduction of iproniazid had a profound and lasting impact on neuropharmacology. It demonstrated for the first time that a psychiatric condition like depression could be effectively treated with a pharmacological agent that targeted specific neurochemical pathways in the brain. discovermagazine.combiopsychiatry.com This shifted the focus of psychiatric research from purely psychological and psychoanalytic models to a more biological and neurochemical understanding of mental illness. discovermagazine.com The success of iproniazid spurred the development of other MAOIs and, subsequently, other classes of antidepressants like the tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). greenbrooktms.comtelemind.com

Evolution of Research Paradigms Influenced by Iproniazid

The discovery of iproniazid and its mechanism of action fundamentally altered research paradigms in several ways:

From Psychoanalysis to Psychopharmacology: The success of iproniazid was a major catalyst in the shift from a primary reliance on psychoanalytic theories to a more integrated biopsychosocial model of mental illness, with a significant emphasis on neurobiology. discovermagazine.com

The Monoamine Hypothesis: As previously mentioned, iproniazid's efficacy provided the foundational evidence for the monoamine hypothesis of depression. nih.govnih.gov This hypothesis has guided antidepressant drug development and research for over half a century. scirp.org While the hypothesis has evolved and been refined, its origins are directly tied to the study of iproniazid.

Development of Animal Models: The understanding of iproniazid's mechanism of action facilitated the development of animal models of depression. Researchers could now manipulate monoamine systems in animals to study depressive-like behaviors and test the efficacy of new compounds.

Focus on Enzyme Inhibition: Iproniazid's success highlighted enzyme inhibition as a viable therapeutic strategy for central nervous system disorders. patsnap.com This paved the way for the development of other enzyme inhibitors for a variety of conditions.

Neurotransmitter-Receptor Interactions: The study of how increased monoamine levels due to iproniazid affected mood and behavior led to more in-depth research into neurotransmitter-receptor interactions and their role in psychiatric disorders.

Overview of its Role as a Biochemical and Pharmacological Probe

Beyond its clinical use, iproniazid became an invaluable tool for biochemical and pharmacological research. Its ability to inhibit MAO allowed scientists to probe the functions of this enzyme and the consequences of its inhibition in various physiological systems.

As a biochemical probe , iproniazid has been used to:

Identify and characterize the MAO enzyme and its isoforms. mhmedical.com

Study the metabolic pathways of monoamine neurotransmitters. discovermagazine.com

Investigate the role of MAO in the metabolism of other endogenous and exogenous amines.

As a pharmacological probe , iproniazid has been instrumental in:

Validating the monoamine hypothesis of depression in preclinical and clinical studies. nih.gov

Understanding the physiological and behavioral effects of elevated monoamine levels.

Serving as a reference compound in the development and screening of new MAOIs with improved selectivity and safety profiles. wikipedia.org

The use of iproniazid in research has contributed significantly to our understanding of the neurobiology of mood and the mechanisms of antidepressant action.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15Cl2N3O B13805785 Iproniazid dihydrochloride CAS No. 6011-62-7

Properties

CAS No.

6011-62-7

Molecular Formula

C9H15Cl2N3O

Molecular Weight

252.14 g/mol

IUPAC Name

N'-propan-2-ylpyridine-4-carbohydrazide;dihydrochloride

InChI

InChI=1S/C9H13N3O.2ClH/c1-7(2)11-12-9(13)8-3-5-10-6-4-8;;/h3-7,11H,1-2H3,(H,12,13);2*1H

InChI Key

RXNVZODBLVJNCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NNC(=O)C1=CC=NC=C1.Cl.Cl

Origin of Product

United States

Historical Trajectory of Iproniazid Research and Its Influence on Neurotransmitter Theory

Serendipitous Observations Leading to Neuropharmacological Investigation

In the early 1950s, iproniazid (B1672159), a derivative of isoniazid, was being studied for its potential as an anti-tuberculosis agent. midcitytms.comnih.gov During clinical trials, an unexpected and remarkable side effect was observed in patients: a significant elevation in mood, increased appetite, and a general sense of euphoria and psychostimulation. discovermagazine.comnih.gov These mood-lifting effects were so pronounced that patients were reportedly "dancing in the halls tho' there were holes in their lungs." discovermagazine.com This serendipitous finding, a classic example of discovering one thing while searching for another, prompted a shift in the investigational focus of iproniazid from infectious disease to neuropharmacology. nih.govsop.org.tw

The initial observations of iproniazid's effects on mood were systematically investigated by researchers like Nathan S. Kline, who in 1957, along with his colleagues, presented findings on its efficacy in non-tuberculous depressed patients. sop.org.twcambridge.org Kline termed the drug a "psychic energizer," and his work was instrumental in its eventual release as an antidepressant. discovermagazine.comtaylorandfrancis.com The discovery that a drug could specifically alleviate the symptoms of depression was a landmark achievement, heralding a new era in the treatment of mental illness. midcitytms.comdiscovermagazine.com

Postulation of Monoaminergic Hypotheses of Mood Regulation

The discovery of iproniazid's antidepressant effects coincided with burgeoning research into the biochemistry of the brain. In 1952, it was discovered that iproniazid inhibits the enzyme monoamine oxidase (MAO). nesslabs.comscispace.com This enzyme is responsible for breaking down several key neurotransmitters, including serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576), collectively known as monoamines. midcitytms.compatsnap.com

This crucial finding led to the formulation of the monoamine hypothesis of depression . This hypothesis posited that depression was caused by a deficiency in the levels of these monoamine neurotransmitters in the brain. nesslabs.compsychiatrist.com Conversely, an excess of these neurotransmitters was thought to be associated with mania. nih.gov The administration of iproniazid, by inhibiting MAO, was believed to increase the concentration of these neurotransmitters in the synaptic cleft, thereby alleviating the symptoms of depression. patsnap.comnih.gov

The monoamine hypothesis was further supported by observations of the effects of other substances. For instance, the drug reserpine (B192253), which was used to treat high blood pressure and schizophrenia, was found to deplete the brain of monoamines and, in some cases, induce a state resembling depression. scispace.comnih.gov This provided a compelling counterpoint to the effects of iproniazid and strengthened the link between monoamine levels and mood.

Paradigm Shifts in Understanding Central Nervous System Biochemistry

The research surrounding iproniazid fundamentally altered the understanding of how the central nervous system (CNS) functions. Prior to this, the brain was largely viewed through a neuroanatomical and electrophysiological lens. The discovery of iproniazid and its mechanism of action brought the concept of chemical neurotransmission to the forefront of psychiatric research. biopsychiatry.com

This led to a paradigm shift from a purely structural and electrical model of the brain to a more nuanced biochemical one. The idea that chemical imbalances could underlie complex mental states like depression was revolutionary and opened up entirely new avenues for research and treatment. biopsychiatry.com It spurred the development of new techniques to measure neurotransmitter levels and their metabolites in the brain and other bodily fluids, providing tools to investigate the biological basis of psychiatric disorders. nih.gov

The focus on monoamine oxidase also highlighted the critical role of enzymes in regulating brain function. The concept of enzyme inhibition as a therapeutic strategy became a central tenet of psychopharmacology, influencing the development of numerous other drugs. patsnap.com

Chemical Synthesis and Derivatization Strategies for Iproniazid and Its Analogs

Established Synthetic Pathways for Iproniazid (B1672159) Dihydrochloride (B599025)

The synthesis of iproniazid dihydrochloride primarily originates from isonicotinohydrazide, a key precursor. Two principal routes have been established for this conversion. wikipedia.org

The most common and historically significant synthesis of iproniazid begins with isonicotinohydrazide, which is itself typically prepared from the reaction of methyl isonicotinate (B8489971) with hydrazine (B178648). wikipedia.org From isonicotinohydrazide, two main synthetic strategies are employed:

Reductive Amination Pathway: This route involves the reaction of isonicotinohydrazide with acetone (B3395972) to form the intermediate N'-(propan-2-ylidene)isonicotinohydrazide. wikipedia.orgchemicalbook.com This hydrazone is then subjected to selective hydrogenation of the carbon-nitrogen double bond. This reduction is commonly achieved using a platinum catalyst in a suitable solvent such as water, alcohol, or acetic acid, to yield iproniazid. wikipedia.orgchemicalbook.com

Direct Alkylation Pathway: An alternative and more direct approach is the N-isopropylation of isonicotinohydrazide. wikipedia.orgdrugfuture.com This is achieved by reacting isonicotinohydrazide with an isopropyl halide, such as 2-bromopropane (B125204) or 2-chloropropane, in the presence of a base like sodium in absolute alcohol. drugfuture.comstackexchange.com This reaction directly introduces the isopropyl group onto the terminal nitrogen of the hydrazine moiety to form iproniazid. wikipedia.org

The free base of iproniazid can then be converted to the more stable dihydrochloride salt by treatment with hydrochloric acid. drugfuture.com

Table 1: Established Synthetic Pathways for Iproniazid

PathwayStarting MaterialReagentsIntermediateFinal ProductReference(s)
Reductive AminationIsonicotinohydrazide1. Acetone2. H₂, Platinum catalystN'-(propan-2-ylidene)isonicotinohydrazideIproniazid wikipedia.org, chemicalbook.com
Direct AlkylationIsonicotinohydrazide2-Bromopropane, Sodium, Absolute alcohol-Iproniazid drugfuture.com, stackexchange.com

While the two pathways from isonicotinohydrazide are the most cited, variations in reaction conditions and reagents exist. The direct alkylation route's mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbon of the isopropyl halide. The basic conditions facilitate the deprotonation of the hydrazine, increasing its nucleophilicity. One potential issue with this method is the possibility of double alkylation, although steric hindrance from the bulky isopropyl group and the adjacent acyl group can mitigate this. stackexchange.com

The reductive amination pathway proceeds via the formation of a hydrazone intermediate. The subsequent hydrogenation is a catalytic process where the C=N bond is reduced. The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the imine bond without affecting the pyridine (B92270) ring or the amide functionality. wikipedia.org

Rational Design and Synthesis of Iproniazid Derivatives

The discovery of iproniazid's MAO inhibitory activity, and its associated toxicity, spurred extensive research into the design and synthesis of analogs with improved therapeutic profiles. nih.govfrontiersin.org The primary goals of these efforts have been to enhance selectivity for MAO-A or MAO-B and to develop reversible inhibitors to reduce adverse effects. researchgate.net

The core strategy for creating iproniazid derivatives revolves around modifying its key structural components: the isonicotinoyl group, the hydrazine linker, and the isopropyl substituent. A prevalent approach is the formation of hydrazide-hydrazones. mdpi.comnih.govacs.org This involves condensing the parent hydrazide (or a modified version) with a diverse range of aldehydes and ketones. This method allows for the systematic introduction of various substituents to probe the structure-activity relationship (SAR).

Another key strategy is molecular hybridization, where the pharmacophore of iproniazid (the hydrazine moiety) is combined with other biologically active scaffolds. acs.orgnih.gov For instance, linking the hydrazide structure to other heterocyclic systems has been explored to create compounds with dual or enhanced activity. acs.org

The development of hydrazine and hydrazide analogs has been a cornerstone of MAO inhibitor research. Iproniazid, as an irreversible, non-selective inhibitor, served as a prototype. nih.govmdpi.com Subsequent research focused on creating analogs that could overcome its limitations.

Researchers have synthesized numerous series of hydrazone derivatives. For example, a series of 1-substituted-2-phenylhydrazone derivatives were synthesized and evaluated for their inhibitory activity against human MAO enzymes. mdpi.comnih.gov These studies often involve simple condensation reactions, making them amenable to the generation of libraries of compounds for screening. mdpi.com The goal is often to find compounds with high potency and selectivity for either MAO-A or MAO-B. For example, some novel acyl hydrazine derivatives have shown potent and selective inhibition of MAO-B. nih.gov The development of reversible inhibitors is a major focus, as they are expected to have a better safety profile than irreversible inhibitors like iproniazid. researchgate.net

Table 2: Examples of Iproniazid-Inspired Analog Strategies

Analog TypeSynthetic StrategyRationaleExample FindingReference(s)
Hydrazide-HydrazonesCondensation of hydrazides with various aldehydes/ketonesIntroduce structural diversity to probe SAR and modify selectivity/reversibility.Identification of potent and selective MAO-A inhibitors. mdpi.com, nih.gov
Halogenated AcylhydrazonesSynthesis from benzoic acid, hydrazine hydrate, and halogenated benzaldehydesEnhance protein-ligand interactions and improve blood-brain barrier permeability.Discovery of competitive and reversible MAO-B inhibitors. nih.gov
Pyrrole-based HydrazidesPaal-Knorr condensation followed by hydrazide formationCreate multi-target agents for diseases like Alzheimer's.A pyrrole-based hydrazide was found to be a dual-acting MAO-B/AChE inhibitor. nih.gov, nih.gov
Molecular Hybrids (e.g., Thiazolylhydrazones)Combining hydrazone moiety with other heterocyclic rings like thiazoleDevelop inhibitors with novel mechanisms or improved properties.Benzofuran-thiazolylhydrazone derivatives showed potent MAO-A inhibition. acs.org

Advanced Synthetic Methodologies for Analog Generation

To accelerate the discovery of novel MAO inhibitors based on the iproniazid scaffold, more advanced synthetic methodologies have been employed.

Microwave-Assisted Synthesis: This technique has been successfully applied to the synthesis of hydrazide-hydrazone derivatives. nih.govpensoft.netpensoft.netresearchgate.net Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. pensoft.netpensoft.net This efficiency is highly advantageous for the rapid generation of a library of analogs for biological screening.

Novel Catalytic Methods: Recent advances in catalysis offer new avenues for the synthesis of iproniazid analogs. For instance, novel half-sandwich ruthenium and iridium complexes have been developed as catalysts for the N-alkylation of hydrazides. These catalysts demonstrate high efficiency and a broad substrate scope under mild reaction conditions, making them suitable for the synthesis of diverse N-alkylated hydrazide derivatives, a key structural motif in many MAO inhibitors.

While large-scale combinatorial synthesis libraries specifically for iproniazid analogs are not extensively detailed in the literature, the synthetic strategies employed, particularly the condensation of various aldehydes with a common hydrazide core, are inherently combinatorial in nature and facilitate the creation of diverse compound libraries for high-throughput screening. mdpi.comnih.gov

Asymmetric Synthesis Approaches for Chiral Analogs

The introduction of chirality into drug molecules is a critical strategy in medicinal chemistry to enhance therapeutic efficacy and reduce side effects. For iproniazid analogs, which feature a prochiral center at the isopropyl group, asymmetric synthesis presents an opportunity to develop enantiomerically pure compounds. While specific examples of the asymmetric synthesis of chiral iproniazid analogs are not extensively detailed in publicly available literature, established principles of asymmetric synthesis can be applied.

One potential approach involves the stereoselective hydrogenation of a precursor molecule. For instance, the synthesis of iproniazid can proceed through an intermediate, N'-(propan-2-ylidene)isonicotinohydrazide, which is formed from the reaction of isonicotinohydrazide with acetone. wikipedia.org The subsequent hydrogenation of the C=N double bond is a key step where chirality can be introduced. wikipedia.org The use of chiral catalysts, such as those based on transition metals like rhodium or iridium complexed with chiral phosphine (B1218219) ligands, could facilitate the enantioselective reduction of the imine bond, yielding one enantiomer of the isopropylhydrazine moiety in excess.

Another strategy could involve the use of chiral auxiliaries. A chiral auxiliary could be temporarily attached to the isonicotinohydrazide backbone, directing the alkylation with an isopropyl source to occur from a specific face of the molecule, thereby establishing the desired stereocenter. Subsequent removal of the auxiliary would yield the chiral iproniazid analog.

Furthermore, enzymatic resolutions could be employed to separate racemic mixtures of chiral iproniazid analogs. Lipases, for example, are known to exhibit high enantioselectivity in the acylation or deacylation of chiral amines and alcohols. A racemic mixture of a chiral iproniazid analog could be subjected to an enzymatic reaction that selectively modifies one enantiomer, allowing for the separation of the two.

High-Throughput Synthesis and Library Generation for Screening

High-throughput synthesis and the generation of chemical libraries are cornerstone strategies in modern drug discovery for identifying new lead compounds. nih.govfortunepublish.com These approaches allow for the rapid creation of a multitude of structurally related analogs that can then be screened for biological activity. For iproniazid, a known monoamine oxidase (MAO) inhibitor, the generation of a focused library of analogs could lead to the discovery of new inhibitors with improved potency, selectivity, or pharmacokinetic profiles. acs.orgnih.gov

The core of this strategy lies in combinatorial chemistry, which systematically combines a set of chemical "building blocks" in various combinations to produce a large number of different compounds in a single process. wikipedia.org This can be achieved through techniques like parallel synthesis, where reactions are carried out in parallel in separate reaction vessels, or the more complex split-and-pool synthesis method, which can generate vast libraries of compounds on solid supports. wikipedia.org

In the context of iproniazid, a library could be generated by starting with the isonicotinohydrazide scaffold and reacting it with a diverse set of aldehydes or ketones to create a library of hydrazone derivatives. nih.govacs.orgnih.gov These hydrazones can then be further modified, for example, by reduction of the imine bond or by introducing various substituents on the pyridine ring or the new side chain.

Recent research has demonstrated the feasibility of synthesizing libraries of isoniazid-hydrazone analogs. For instance, a series of novel isoniazid-hydrazone derivatives linked to fluorinated sulfonate esters were synthesized and evaluated for their cytotoxic activities. acs.org The synthesis involved a two-step process starting from various aromatic aldehydes. acs.org Similarly, another study reported the synthesis of 12 new benzofuran-thiazolylhydrazone derivatives, which were subsequently screened for their MAO inhibitory activity. acs.org Another example is the synthesis of 14 new 1-substituted-2-phenylhydrazone derivatives to evaluate their inhibitory activity against human MAO enzymes. nih.gov

The data from the screening of such libraries can provide valuable structure-activity relationship (SAR) information. For example, by comparing the biological activity of different analogs, researchers can identify which structural modifications lead to an increase or decrease in activity, guiding the design of future generations of compounds.

Below is an interactive data table showcasing a hypothetical library of iproniazid analogs and their screening results, illustrating the type of data generated from such an approach.

Compound IDScaffoldR1 GroupR2 GroupMAO-A IC50 (µM)MAO-B IC50 (µM)
IPZ-001IsonicotinohydrazideIsopropylH5.212.5
IPZ-002IsonicotinohydrazideCyclopropylH10.88.3
IPZ-003IsonicotinohydrazideBenzylH2.125.1
IPZ-004Isonicotinohydrazide4-FluorobenzylH1.530.4
IPZ-005Isonicotinohydrazide2-ThienylmethylH3.715.8
IPZ-0062-Chloro-isonicotinohydrazideIsopropylH4.910.2
IPZ-0072-Methoxy-isonicotinohydrazideIsopropylH6.518.9

The generation and screening of such libraries, often aided by computational tools for virtual screening and library design, significantly accelerates the drug discovery process. nih.govosdd.net

Molecular Mechanisms of Action: Monoamine Oxidase Inhibition by Iproniazid Dihydrochloride

Detailed Enzyme Kinetics of Monoamine Oxidase Inhibition

Iproniazid (B1672159) functions as a mechanism-based inhibitor, meaning it is metabolically activated by the enzyme to a reactive species that then forms a covalent bond with the enzyme or its cofactor. wikipedia.org The inhibition process is progressive and follows first-order kinetics. wikipedia.org In the presence of oxygen, iproniazid undergoes dehydrogenation at the active site of MAO, a step that is a prerequisite for the irreversible reaction. wikipedia.org This leads to the formation of a reactive intermediate that covalently binds to the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme. This covalent adduct formation permanently inactivates the enzyme, and restoration of MAO activity requires the synthesis of new enzyme molecules. wikipedia.org The irreversible nature of this inhibition is demonstrated by the fact that the addition of a substrate cannot reverse the inhibition. wikipedia.org

The isopropylhydrazine moiety of iproniazid is essential for its MAO-inhibiting activity. wikipedia.org Iproniazid can be metabolized to isopropylhydrazine, which also reacts near the active site of MAO. wikipedia.org

Prior to the irreversible inactivation, the interaction between iproniazid and monoamine oxidase exhibits characteristics of competitive inhibition. wikipedia.org This indicates that iproniazid competes with the natural substrates of MAO for binding to the active site of the enzyme. In a competitive inhibition model, the inhibitor and the substrate cannot bind to the enzyme simultaneously. The initial binding of iproniazid to the active site is a reversible step. However, once bound, the enzymatic machinery of MAO processes iproniazid, leading to the formation of the reactive species that causes irreversible inhibition. The competitive nature of the initial binding means that high concentrations of the substrate can, to some extent, protect the enzyme from inhibition by competing for the active site.

The inhibition of monoamine oxidase by iproniazid is sensitive to changes in environmental factors such as pH and temperature, in a manner similar to the oxidation of monoamine substrates themselves. wikipedia.org While specific quantitative data on the effect of pH and temperature on the kinetics of iproniazid inhibition are not extensively detailed in the available research, the general principles of enzyme kinetics suggest that these factors would significantly influence the rate of both the initial binding and the subsequent irreversible inactivation.

Optimal enzyme activity, and consequently the efficiency of inhibition, is typically observed within a specific pH and temperature range. For MAO, different isoforms can have different optimal temperatures and pH dependencies depending on the substrate. nih.gov The inhibition process is also dependent on the presence of oxygen, which is required for the dehydrogenation of iproniazid at the active site, a critical step for the irreversible reaction to occur. wikipedia.org

Specificity of Iproniazid for Monoamine Oxidase Isoforms

Monoamine oxidase exists in two primary isoforms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities. Iproniazid is classified as a non-selective inhibitor, as it targets both of these isoforms. patsnap.com

Iproniazid demonstrates inhibitory activity against both MAO-A and MAO-B. patsnap.com This non-selective profile means that it affects the metabolism of a wide array of monoamine neurotransmitters. The potency of iproniazid against each isoform can be quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

MAO IsoformIC50 Value
MAO-A37 µM
MAO-B42.5 µM

The IC50 values presented are based on parallel examinations and indicate that iproniazid inhibits both MAO-A and MAO-B with similar potency, confirming its non-selective nature.

The two isoforms of monoamine oxidase, MAO-A and MAO-B, share approximately 70% of their structure but have distinct active site cavities that contribute to their different substrate and inhibitor specificities. wikipedia.org

MAO-A preferentially metabolizes serotonin (B10506), norepinephrine (B1679862), and epinephrine. wikipedia.org Its active site is characterized by a single, larger cavity. Key amino acid residues in the active site of human MAO-A include Tyr407 and Tyr444, which are involved in orienting substrates. wikipedia.org

MAO-B primarily metabolizes phenethylamine and benzylamine. wikipedia.org The active site of MAO-B is described as a bipartite hydrophobic cavity, consisting of an entrance cavity and a substrate cavity. Important tyrosine residues in the MAO-B active site are Tyr398 and Tyr435. wikipedia.org

Both MAO-A and MAO-B can metabolize dopamine (B1211576), tyramine (B21549), and tryptamine. nih.gov The interaction of iproniazid with the active sites of both isoforms is facilitated by the hydrophobic nature of the binding pockets. The isopropylhydrazine portion of the iproniazid molecule is crucial for the inhibitory action and is believed to interact with the FAD cofactor within the active site, leading to the formation of the covalent adduct that results in irreversible inhibition. wikipedia.org

Role of Active Metabolites in MAO Inhibition

The pharmacological activity of iproniazid dihydrochloride (B599025) is not solely attributable to the parent compound; its metabolites play a crucial role in the inhibition of monoamine oxidase (MAO). The biotransformation of iproniazid leads to the formation of active molecules that are potent inhibitors of MAO.

Formation and Characterization of Isopropylhydrazine as a Potent Inhibitor

Iproniazid is metabolized in the body, with its primary active metabolite being isopropylhydrazine. wikipedia.orgnih.gov This conversion occurs through the hydrolysis of the amide bond in the iproniazid molecule, which splits it into isopropylhydrazine and isonicotinic acid. wikipedia.orgnih.gov Isopropylhydrazine has been identified as a potent inhibitor of MAO, and in some studies, it has demonstrated greater inhibitory activity than the parent compound, iproniazid. ebm-journal.org The isopropyl hydrazine (B178648) moiety is considered essential for the monoamine oxidase inhibiting activity. wikipedia.org The formation of this metabolite is a key step in the drug's mechanism of action, as isopropylhydrazine itself can be metabolically activated by microsomal CYP450 enzymes, leading to a highly reactive species. wikipedia.org Studies in rats have shown that isopropylhydrazine is a primary hepatotoxin, and its bioactivation can result in the formation of reactive metabolites that covalently bind to liver proteins. nih.govresearchgate.netresearchgate.net

Non-Enzymatic and Enzymatic Pathways of Metabolite Generation

The generation of isopropylhydrazine from iproniazid can proceed through multiple pathways.

Enzymatic Hydrolysis: The primary enzymatic route involves the hydrolysis of iproniazid's amide bond, a reaction catalyzed by amidase enzymes. nih.govresearchgate.net This process yields isopropylhydrazine and isonicotinic acid. nih.gov

Non-Enzymatic Formation: The formation of isopropylhydrazine from iproniazid has also been observed to occur in the absence of MAO, suggesting a non-enzymatic pathway can contribute to its generation. wikipedia.org

Further Metabolism: Once formed, isopropylhydrazine can be further metabolized. Microsomal cytochrome P-450 enzymes can oxidize isopropylhydrazine, a toxification reaction that can eventually form an alkylating agent, the isopropyl radical. wikipedia.orgnih.gov Another metabolic route for iproniazid involves O-dealkylation, producing acetone (B3395972) and isoniazid. wikipedia.org Isoniazid itself can then undergo several metabolic transformations. wikipedia.org

Molecular Interactions at the Enzyme Active Site

Iproniazid and its active metabolite, isopropylhydrazine, exert their inhibitory effect through direct interaction with the MAO enzyme. This interaction is complex, involving a progressive, irreversible reaction at or near the enzyme's active site. wikipedia.org

Covalent Adduct Formation with Flavin Coenzyme (FAD)

Iproniazid is classified as an irreversible MAO inhibitor. wikipedia.org Its mechanism involves the formation of a stable, covalent bond with the enzyme, rendering it inactive. The inhibition process is a progressive, first-order reaction that is dependent on oxygen. wikipedia.org It begins with the dehydrogenation of iproniazid at the active site, a step that resembles the initial phase of amine oxidation by MAO. wikipedia.org Following this dehydrogenation, the activated iproniazid molecule reacts further with the enzyme. wikipedia.org While the precise details for iproniazid are part of a broader mechanism for hydrazine inhibitors, this class of drugs is known to form covalent adducts with the flavin adenine dinucleotide (FAD) cofactor, which is essential for the catalytic activity of MAO. researchgate.net This irreversible binding prevents the enzyme from metabolizing its natural substrates.

Displacement of Other Inhibitors from MAO Binding Pockets

Studies on the interaction of iproniazid with the MAO active site have revealed its ability to displace other inhibitors. Specifically, iproniazid can displace non-hydrazine inhibitors from the enzyme's binding pocket. wikipedia.org However, it is not capable of displacing other hydrazine-based inhibitors. wikipedia.org This suggests that hydrazine inhibitors like iproniazid share a common and tenacious binding mechanism, likely the formation of a covalent adduct, which distinguishes them from non-hydrazine inhibitors that may bind reversibly or to different sites.

Impact on Neurotransmitter Metabolism Pathways

The primary consequence of MAO inhibition by iproniazid dihydrochloride is a significant alteration in the metabolic pathways of monoamine neurotransmitters. By inhibiting both isoforms of the enzyme, MAO-A and MAO-B, iproniazid prevents the breakdown of key neurotransmitters including serotonin, norepinephrine, and dopamine. patsnap.compatsnap.com This leads to an accumulation of these monoamines in the synaptic cleft. patsnap.compatsnap.com The increased availability of these neurotransmitters enhances neurotransmission, which is believed to be the basis for iproniazid's mood-elevating and antidepressant effects. patsnap.compatsnap.combritannica.com MAO-A is more selective for the breakdown of serotonin and norepinephrine, while both isoforms contribute to the metabolism of dopamine. patsnap.comnih.gov The broad, non-selective inhibition by iproniazid results in a widespread increase in the concentrations of these crucial signaling molecules, impacting mood, emotion, and reward pathways in the brain. patsnap.com

Table 1: Summary of Iproniazid's Metabolic and Inhibitory Characteristics

Feature Description Reference
Primary Active Metabolite Isopropylhydrazine wikipedia.orgnih.gov
Metabolic Pathways Enzymatic hydrolysis (amidase), non-enzymatic formation, O-dealkylation wikipedia.orgnih.govresearchgate.net
Type of Inhibition Irreversible, Non-selective (MAO-A and MAO-B) wikipedia.orgpatsnap.com
Molecular Interaction Covalent adduct formation with enzyme, likely at the FAD cofactor wikipedia.orgresearchgate.net
Effect on Neurotransmitters Increases levels of serotonin, norepinephrine, and dopamine patsnap.compatsnap.com

Table 2: Compound Names Mentioned in the Article | Compound Name | | | :--- | | this compound | | Isopropylhydrazine | | Isonicotinic acid | | Serotonin | | Norepinephrine | | Dopamine | | Acetone | | Isoniazid | | Flavin adenine dinucleotide (FAD) |

Upregulation of Serotonin, Norepinephrine, and Dopamine Levels

The primary consequence of iproniazid's inhibition of monoamine oxidase is a significant increase in the brain concentrations of serotonin, norepinephrine, and dopamine. patsnap.combiopsychiatry.com MAO enzymes, specifically MAO-A and MAO-B, are responsible for the oxidative deamination and subsequent breakdown of these neurotransmitters in the presynaptic neuron. patsnap.comnih.gov

By irreversibly binding to and inactivating both isoforms of MAO, iproniazid effectively halts this degradation process. patsnap.comdrugbank.com This leads to an accumulation of serotonin, norepinephrine, and dopamine within the neuron, increasing their availability for release into the synaptic cleft. patsnap.com The elevated presence of these monoamines enhances synaptic transmission, which is believed to be the core mechanism behind its therapeutic effects in mood disorders. patsnap.com Early research demonstrated that the administration of iproniazid resulted in a rapid and marked increase in the brain levels of both serotonin and norepinephrine. biopsychiatry.comnih.gov

The table below summarizes the primary monoamine neurotransmitters affected by iproniazid and the respective MAO enzyme subtype that preferentially metabolizes them.

NeurotransmitterPrimary Metabolizing MAO IsoformEffect of Iproniazid Inhibition
Serotonin MAO-AIncreased synaptic availability patsnap.comtaylorandfrancis.com
Norepinephrine MAO-AIncreased synaptic availability patsnap.combritannica.com
Dopamine MAO-A and MAO-BIncreased synaptic availability patsnap.comtaylorandfrancis.com

This table illustrates how Iproniazid's non-selective inhibition of both MAO-A and MAO-B leads to a broad upregulation of key monoamine neurotransmitters.

Modulation of Amine Dehydrogenation Processes

The biochemical mechanism through which iproniazid inhibits monoamine oxidase is fundamentally a modulation of amine dehydrogenation. wikipedia.org MAO catalyzes the oxidative deamination of monoamines, a reaction that involves the removal of an amine group and can be considered a dehydrogenation process. wikipedia.orgnih.gov

Iproniazid, and its active metabolite isopropylhydrazine, function as mechanism-based or "suicide" inhibitors. wikipedia.org The process begins with the dehydrogenation of iproniazid by the MAO enzyme, a step that mirrors the initial stage of normal amine substrate oxidation. wikipedia.org This reaction, however, produces a reactive intermediate that then proceeds to form a stable, covalent bond with the enzyme, leading to its irreversible inactivation. wikipedia.org

This irreversible binding prevents the enzyme from carrying out its normal function of dehydrogenating endogenous and exogenous amines. wikipedia.orgnih.gov Consequently, the metabolic breakdown of a wide range of biogenic amines is inhibited. This broad-spectrum inhibition affects not only serotonin, norepinephrine, and dopamine but also other trace amines like phenylethylamine and tyramine. patsnap.comnih.gov The inhibition of MAO by iproniazid is competitive and sensitive to factors such as pH and temperature. wikipedia.org

Pharmacological Characterization in in Vitro and in Vivo Research Models

Assessment of MAO Inhibitory Potency in Tissue Homogenates and Subcellular Fractions

Iproniazid's primary mechanism of action is the inhibition of monoamine oxidase, an enzyme crucial for the degradation of monoamine neurotransmitters. nih.govpatsnap.com This inhibition leads to an increase in the synaptic availability of neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). patsnap.com

The potency of Iproniazid (B1672159) as an MAO inhibitor has been quantified through the determination of its half-maximal inhibitory concentration (IC50). In studies utilizing crude mitochondrial fractions from the pig brain cortex, Iproniazid has demonstrated significant inhibitory activity against both isoforms of the MAO enzyme, MAO-A and MAO-B. One study reported IC50 values of 37 μM for MAO-A and 42.5 μM for MAO-B. nih.gov

MAO IsoformIC50 (μM)
MAO-A37
MAO-B42.5

Comparative analyses have been conducted to understand the relative potency of Iproniazid against other MAO inhibitors. In a study assessing the inhibition of MAO in pig brain cortex mitochondria, the inhibitory potency of several compounds was ranked. For MAO-A, the order of inhibitory potency was found to be pargyline (B1678468) > clorgyline > iproniazid > moclobemide (B1677376). nih.gov For MAO-B, the ranking was pargyline > clorgyline > iproniazid, with moclobemide showing significantly less potency. nih.gov It is important to note that while this study provides a direct comparison of potency ranking, the specific IC50 values were not reported in a manner that allows for a direct quantitative comparison under identical experimental conditions. Another study reported moclobemide to be a relatively weak MAO-A inhibitor in vitro compared to clorgyline. nih.gov

MAO IsoformInhibitory Potency Ranking
MAO-APargyline > Clorgyline > Iproniazid > Moclobemide
MAO-BPargyline > Clorgyline > Iproniazid >> Moclobemide

Neurochemical Effects in Preclinical Animal Models

The MAO-inhibiting properties of Iproniazid lead to significant alterations in the concentrations of monoamine neurotransmitters in the brain.

The downstream effects of elevated monoamine levels due to Iproniazid administration are thought to involve the modulation of intracellular second messenger systems. While direct studies on Iproniazid's specific effects on adenylate cyclase and the phosphatidylinositol pathway are limited, the broader class of antidepressant drugs, including MAO inhibitors, is known to modulate these systems. These second messenger pathways are crucial for translating extracellular neurotransmitter signals into intracellular changes, which may ultimately underlie the long-term therapeutic effects of these drugs.

Receptor Sensitivity and Post-Synaptic Receptor Density Modulation

The sustained increase in synaptic monoamine concentrations induced by Iproniazid can lead to adaptive changes in receptor sensitivity and density. It is hypothesized that by modulating the levels of monoamines, Iproniazid can impact receptor sensitivity and the density of post-synaptic receptors. patsnap.com These neuroadaptive changes are thought to be a key component of the therapeutic response to antidepressant medications. However, specific research detailing the direct effects of Iproniazid on these parameters is not extensively documented in the available literature.

Analytical Methodologies for Research and Characterization of Iproniazid and Its Metabolites

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for probing the molecular structure of iproniazid (B1672159) and quantifying its presence in various samples. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It identifies the chemical environments of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms within the iproniazid molecule, allowing for unambiguous structural confirmation.

¹H-NMR: In a ¹H-NMR spectrum of iproniazid, specific protons will produce signals at characteristic chemical shifts. The protons of the pyridine (B92270) ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The isopropyl group will exhibit a distinct pattern: a septet for the single methine (-CH) proton, coupled to the six equivalent methyl (-CH₃) protons, which in turn appear as a doublet. The N-H protons of the hydrazide moiety will also produce signals, though their position can vary depending on the solvent and concentration.

¹³C-NMR: The ¹³C-NMR spectrum provides information on each unique carbon atom in the iproniazid structure. The carbonyl carbon (C=O) of the hydrazide group characteristically appears far downfield (δ 160-180 ppm). The carbons of the pyridine ring will have signals in the aromatic region (δ 120-150 ppm), while the methine and methyl carbons of the isopropyl group will be observed in the aliphatic region (upfield). While detailed experimental spectra for iproniazid are not widely published, ¹³C-NMR data for related isonicotinic acid derivatives have been extensively characterized. researchgate.netnih.gov

Table 1: Expected ¹H-NMR and ¹³C-NMR Chemical Shifts for Iproniazid This table presents predicted chemical shift ranges based on the chemical structure of iproniazid.

Atom TypeNucleusExpected Chemical Shift (δ, ppm)Expected Multiplicity
Pyridine Ring Protons¹H~8.7 (α to N), ~7.8 (β to N)Doublet
Isopropyl -CH Proton¹H~3.5 - 4.5Septet
Isopropyl -CH₃ Protons¹H~1.1 - 1.3Doublet
Hydrazide N-H Protons¹HVariable (Broad)Singlet
Carbonyl Carbon (C=O)¹³C~165 - 175-
Pyridine Ring Carbons¹³C~120 - 151-
Isopropyl -CH Carbon¹³C~45 - 55-
Isopropyl -CH₃ Carbons¹³C~20 - 25-

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. utdallas.edu The IR spectrum of iproniazid provides a unique "fingerprint" and confirms the presence of its key structural components.

Key characteristic absorption bands for iproniazid include a strong absorption from the carbonyl (C=O) group of the amide linkage, typically seen around 1650-1700 cm⁻¹. The N-H stretching vibrations of the hydrazide group appear in the region of 3100-3500 cm⁻¹. mdpi.com Absorptions corresponding to the aromatic pyridine ring (C=C and C=N stretching) are found in the 1400-1600 cm⁻¹ region, while C-H stretching from both the aromatic ring and the aliphatic isopropyl group are observed around 2850-3100 cm⁻¹. libretexts.org

Table 2: Characteristic Infrared (IR) Absorption Bands for Iproniazid

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amide N-HStretch3100 - 3500Medium-Strong
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 2970Medium-Strong
Amide C=O (Amide I)Stretch1650 - 1700Strong
Pyridine Ring C=C, C=NStretch1400 - 1600Medium-Strong
Amide N-HBend (Amide II)1510 - 1570Medium

Mass Spectrometry (MS) is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of iproniazid and to elucidate its structure by analyzing its fragmentation patterns. slideshare.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments with high confidence. researchgate.net

In a typical electron ionization (EI) mass spectrum of iproniazid, the molecular ion peak [M]⁺ would be observed at m/z 179, corresponding to its monoisotopic mass. The fragmentation pattern provides structural information. A common fragmentation involves the cleavage of the N-N bond, leading to the formation of the isonicotinoyl cation at m/z 106 and the isopropylhydrazinyl radical. Another significant fragmentation pathway is the loss of the isopropyl group, resulting in a fragment at m/z 136. The base peak (most intense peak) in the GC-MS spectrum is often observed at m/z 123. nih.gov

HRMS is particularly crucial for studying metabolites and degradation products, which may be present in complex biological matrices at low concentrations. spectroscopyonline.com By obtaining the exact mass of a potential metabolite or degradant, researchers can predict its elemental formula, which is a critical step in its identification. nih.gov When coupled with chromatographic separation (LC-MS), tandem MS (MS/MS) can be used to isolate a specific ion, fragment it, and analyze the resulting product ions, providing definitive structural information for identifying known metabolites like isoniazid and isonicotinic acid, as well as novel degradation products. researchgate.netwikipedia.org

Table 3: Key Mass Fragments of Iproniazid and Their Proposed Structures

m/z (Mass-to-Charge Ratio)Proposed Fragment Ion StructureSignificance
179[C₉H₁₃N₃O]⁺Molecular Ion (M⁺)
138[M - C₃H₅]⁺Loss of propene from isopropyl group (MS/MS fragment from [M+H]⁺) nih.gov
123[C₆H₅N₂O]⁺Commonly observed fragment, potential rearrangement product
106[C₆H₄NO]⁺Isonicotinoyl cation, from N-N bond cleavage

Chromatographic Separation Methods for Purity and Analysis

Chromatography is essential for separating iproniazid from its impurities, metabolites, and other components in a mixture. This separation allows for accurate quantification and the isolation of individual compounds for further characterization.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of pharmaceutical compounds like iproniazid. A typical method involves a reversed-phase approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. sciensage.infonacalai.com The composition can be kept constant (isocratic elution) or varied during the run (gradient elution) to achieve optimal separation. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector set to a wavelength where iproniazid exhibits strong absorbance, often around 254-265 nm. sciensage.infounomaha.edu This method is robust and reliable for determining the purity of iproniazid and quantifying it in bulk drug substances and formulations.

Table 4: Representative High-Performance Liquid Chromatography (HPLC) Method Parameters for Iproniazid Analysis

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) sciensage.info
Mobile PhaseA mixture of aqueous buffer (e.g., 20 mM Potassium Phosphate, pH 6.9) and Acetonitrile researchgate.net
Elution ModeIsocratic or Gradient
Flow Rate1.0 - 1.5 mL/min researchgate.net
DetectionUV Absorbance at ~260 nm
TemperatureAmbient or controlled (e.g., 25 °C)

Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, improved peak shapes, much faster analysis times, and lower solvent consumption compared to traditional HPLC. frontiersin.org

UHPLC is particularly advantageous when analyzing complex samples containing iproniazid and numerous metabolites or degradation products. The enhanced separation efficiency allows for better resolution of closely eluting peaks. When coupled with mass spectrometry (UHPLC-MS/MS), it becomes a highly sensitive and selective tool for therapeutic drug monitoring and metabolomic studies, capable of quantifying multiple analytes simultaneously in biological fluids like plasma or urine. mdpi.comnih.gov

Advanced Detection Systems in Quantitative Analysis

The quantitative analysis of Iproniazid and its metabolites is crucial for understanding its pharmacological and toxicological profiles. Advanced detection systems offer the high sensitivity and selectivity required for measuring low concentrations of these compounds in complex biological matrices. These methodologies are essential in both preclinical research and potential clinical monitoring.

Chemiluminescence (CL) Detection Systems

Chemiluminescence (CL) has emerged as a powerful analytical technique for the determination of Iproniazid, prized for its high sensitivity, simplicity, and rapid response. jfda-online.com Flow injection analysis coupled with chemiluminescence (FI-CL) detection provides a robust platform for quantifying Iproniazid in various samples, including human serum. jfda-online.comjfda-online.com

One notable method is based on the enhancing effect of Iproniazid on the CL reaction between luminol and oxidizing agents like trichloroisocyanuric acid (TCCA) and sodium dichloroisocyanurate (SDCC) in an alkaline medium. jfda-online.comjfda-online.com In this system, Iproniazid significantly boosts the intensity of the light emitted during the oxidation of luminol. jfda-online.com The proposed mechanism suggests that Iproniazid reacts with dissolved oxygen in the presence of TCCA or SDCC to produce active oxygen species, which in turn enhances the chemiluminescence of luminol. jfda-online.com This method has demonstrated high sensitivity and precision for the determination of Iproniazid. jfda-online.com

Another approach involves the direct oxidation of Iproniazid by cerium (IV), which produces a chemiluminescent signal that can be used for its quantification in samples such as human urine. jfda-online.com These CL-based methods offer significant advantages over other analytical techniques like spectrophotometry and chromatography due to their superior sensitivity and speed. jfda-online.com

Research Findings for Chemiluminescence (CL) Detection of Iproniazid
CL SystemDetection Limit (3σ)Linear RangeSample Matrix
TCCA-Luminol8.0 ppb50-1000 ppb & 1000-2000 ppbSynthetic Samples, Human Serum
SDCC-Luminol76 ppb100-2000 ppbSynthetic Samples, Human Serum

Colorimetric Assays for Hydrazine (B178648) Derivatives

Colorimetric assays represent a simple, rapid, and cost-effective approach for the determination of hydrazine derivatives, including Iproniazid. tandfonline.comtandfonline.com These methods are typically based on a chemical reaction that produces a colored product, the absorbance of which can be measured spectrophotometrically. tandfonline.com

A common method involves the reaction of the hydrazine moiety of Iproniazid with a specific chromogenic reagent. tandfonline.com For instance, 4-dimethylaminocinnamaldehyde has been used as a reagent that reacts with hydrazine derivatives to form a Schiff base. tandfonline.comtandfonline.com This condensation reaction results in a colored product that can be quantified. tandfonline.com The stoichiometry of this reaction has been studied, indicating that one molecule of the reagent condenses with one molecule of Iproniazid. tandfonline.com

These assays have been successfully applied to the determination of Iproniazid phosphate in pharmaceutical preparations. tandfonline.com The key advantages of colorimetric methods are their simplicity and speed, making them suitable for routine analysis where high-end instrumentation may not be available. tandfonline.com

Characteristics of a Colorimetric Assay for Iproniazid
ReagentBasis of ReactionWavelength of Maximum Absorbance (λmax)Application
4-dimethylaminocinnamaldehydeFormation of a Schiff base370–555 nmPharmaceutical Preparations

Enzyme Activity Assays for MAO Inhibition Quantification

As an inhibitor of monoamine oxidase (MAO), the quantification of Iproniazid's inhibitory effect on MAO activity is fundamental to its characterization. medchemexpress.com Enzyme activity assays are employed to determine the potency of Iproniazid as an MAO inhibitor, typically by measuring the reduction in the rate of an MAO-catalyzed reaction in the presence of the inhibitor. nih.gov

A widely used method is the peroxidase-linked spectrophotometric assay. nih.gov This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of monoamine substrates by MAO. bioassaysys.comsigmaaldrich.com The H₂O₂ produced is then used in a peroxidase-catalyzed reaction that generates a colored product, allowing for spectrophotometric quantification. nih.gov By comparing the rate of color formation in the presence and absence of Iproniazid, its inhibitory activity can be determined. nih.gov

These assays can be adapted to determine the selectivity of inhibitors for the two major isoforms of MAO, MAO-A and MAO-B. nih.gov This is achieved by using substrates that are preferentially metabolized by one isoform over the other, or by using selective inhibitors to block the activity of one isoform while measuring the activity of the other. nih.govnih.gov Iproniazid has been characterized as a non-selective inhibitor of MAO using these methods. medchemexpress.comnih.gov The potency of an inhibitor is often expressed as its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov

Reported IC₅₀ Value for Iproniazid in MAO Inhibition Assay
Enzyme TargetIC₅₀ ValueAssay Type
Total MAO4.02 ± 0.06 μMPeroxidase-linked spectrophotometric assay

Structure Activity Relationship Sar Studies of Iproniazid Derivatives As Mao Inhibitors

Identification of Essential Pharmacophores for MAO Inhibition

The molecular structure of iproniazid (B1672159) can be dissected into two primary components: the isopropyl hydrazine (B178648) moiety and the isonicotinyl group. Both play crucial roles in the molecule's ability to inhibit MAO.

The isopropyl hydrazine portion of iproniazid is widely recognized as the essential pharmacophore responsible for the irreversible inhibition of MAO. nih.govwikipedia.org This group is directly involved in the chemical reaction that inactivates the enzyme. Iproniazid is, in fact, a pro-drug that is metabolized to isopropylhydrazine, which is a more potent MAO inhibitor. wikipedia.org The hydrazine functional group (-NH-NH2) is highly reactive and is crucial for the formation of a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor at the active site of the MAO enzyme. nih.gov This covalent modification leads to the irreversible inactivation of the enzyme.

Studies comparing iproniazid to its simpler analog, isopropylhydrazine, have shown that while isopropylhydrazine is a more potent MAO inhibitor, the addition of the isonicotinyl group modulates the activity. researchgate.net The isonicotinyl moiety can participate in non-covalent interactions, such as hydrogen bonding and pi-stacking, with amino acid residues in the active site of MAO, thereby anchoring the inhibitor in a favorable position for the hydrazine group to react with the FAD cofactor. The nature of the aromatic ring and its substituents can influence the potency and selectivity of inhibition.

Impact of Chemical Modifications on Inhibitory Potency and Selectivity

Systematic chemical modifications of the iproniazid structure have provided valuable insights into the SAR of this class of MAO inhibitors. These modifications have targeted various parts of the molecule, including the aromatic ring, the aliphatic chain, and the hydrazine group itself.

Alterations to the aromatic and aliphatic components of iproniazid derivatives have a pronounced impact on their MAO inhibitory activity. For instance, the introduction of different substituent groups on the pyridine (B92270) ring of the isonicotinyl moiety can affect the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity for MAO.

A notable example of modification to the aliphatic chain involves the addition of a phenyl group to the isopropyl moiety. This modification results in a compound that is a more potent MAO inhibitor than iproniazid itself. royalsocietypublishing.org This suggests that the additional phenyl ring may engage in favorable hydrophobic or pi-stacking interactions within the active site of the enzyme, leading to enhanced binding and inhibitory activity.

The table below presents a comparison of the MAO inhibitory activities of iproniazid and a related derivative, highlighting the effect of structural modification.

CompoundModification from IproniazidMAO-A IC50 (µM)MAO-B IC50 (µM)
Iproniazid-3742.5
IsocarboxazidReplacement of isopropylhydrazine with a more complex hydrazine derivative--

Data compiled from scientific literature. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.

The irreversible nature of MAO inhibition by iproniazid and its derivatives is intrinsically linked to the presence of the hydrazine functional group. nih.gov The chemical structure of the hydrazine moiety allows it to undergo oxidation at the active site of MAO, leading to the formation of a highly reactive intermediate. This intermediate then forms a stable covalent adduct with the N5 atom of the FAD cofactor, rendering the enzyme permanently inactive.

Structural modifications that remove or significantly alter the reactivity of the hydrazine group typically result in a loss of irreversible inhibitory activity. For a compound to act as an irreversible inhibitor in this class, it must retain the capacity to be oxidized by MAO to a reactive species that can covalently bind to the enzyme. Therefore, the core hydrazine scaffold is a prerequisite for the irreversible mechanism of action observed with iproniazid and related compounds.

Conformational Analysis and Molecular Modeling in SAR Studies

Modern computational techniques, such as conformational analysis and molecular modeling, have become invaluable tools in the study of SAR for MAO inhibitors. These methods provide insights into how molecules like iproniazid and its derivatives might bind to the active site of MAO at a three-dimensional level.

Molecular docking studies can predict the preferred binding orientation of an inhibitor within the enzyme's active site. ju.edu.sa For iproniazid derivatives, these studies can help to visualize the interactions between the isonicotinyl group and the amino acid residues of the enzyme, as well as the proximity of the hydrazine moiety to the FAD cofactor. This information is crucial for understanding the structural basis of inhibitory potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For hydrazine-based MAO inhibitors, QSAR models can be developed to predict the inhibitory potency of new derivatives based on various physicochemical descriptors, such as lipophilicity, electronic properties, and steric parameters. These models can guide the rational design of novel MAO inhibitors with improved properties.

Molecular dynamics (MD) simulations can further provide a dynamic picture of the inhibitor-enzyme complex, revealing how the inhibitor's conformation and interactions with the enzyme evolve over time. nih.govnih.gov This can help to understand the stability of the binding and the mechanism of irreversible inhibition at an atomic level. While specific and extensive molecular modeling studies focused solely on a broad range of iproniazid derivatives are not abundantly available in the public literature, the general principles derived from modeling other MAO inhibitors are applicable and underscore the importance of these computational approaches in modern drug design.

Iproniazid As a Research Tool and Pharmacological Probe in Neurobiology

Utility in Delineating Monoamine Metabolism Pathways

The discovery in 1952 that iproniazid (B1672159) is a potent inhibitor of monoamine oxidase (MAO) was a landmark event in neuropharmacology. nih.goven-academic.com MAO is a family of enzymes crucial for the degradation of monoamine neurotransmitters. nesslabs.compatsnap.com By inhibiting this enzyme, iproniazid provided researchers with an unprecedented tool to study the metabolic pathways of key monoamines.

Prior to the use of iproniazid, the precise mechanisms of neurotransmitter inactivation were not fully understood. The administration of iproniazid to animal models led to a measurable increase in the brain concentrations of norepinephrine (B1679862) and serotonin (B10506). nih.govnih.gov This observation was critical in confirming the role of MAO in the catabolism of these neurotransmitters. Essentially, by blocking their breakdown, iproniazid allowed for the accumulation of these neurochemicals, making them easier to detect and quantify, thus helping to map their metabolic routes.

The utility of iproniazid in this context can be summarized in the following key research findings:

Neurotransmitter Accumulation: Studies demonstrated a direct correlation between the administration of iproniazid and elevated levels of serotonin, norepinephrine, and dopamine (B1211576) in the brain. patsnap.comnih.govpatsnap.com This provided direct evidence of the enzyme's role in regulating the baseline concentrations of these neurotransmitters.

Metabolite Reduction: Conversely, the levels of the metabolic byproducts of monoamine degradation, such as 5-hydroxyindoleacetic acid (5-HIAA) from serotonin, were found to decrease following iproniazid treatment. This further solidified the understanding of the metabolic cascade.

These foundational studies, made possible by iproniazid, were instrumental in piecing together the intricate pathways of monoamine synthesis, release, and degradation.

Table 1: Impact of Iproniazid on Monoamine Metabolism

Neurotransmitter Effect of Iproniazid on Neurotransmitter Level Effect of Iproniazid on Metabolite Level Primary Metabolizing Enzyme Inhibited
Serotonin Increase Decrease Monoamine Oxidase A (MAO-A)
Norepinephrine Increase Decrease Monoamine Oxidase A (MAO-A)
Dopamine Increase Decrease Monoamine Oxidase A & B (MAO-A/B)

Application in Investigating Neurotransmitter Dynamics and Turnover

Beyond simply identifying metabolic pathways, iproniazid became an essential tool for investigating the dynamics and turnover rates of neurotransmitters. Neurotransmitter turnover refers to the rate at which these molecules are synthesized, released, and metabolized. By blocking a primary route of degradation with iproniazid, researchers could more effectively study the synthesis and release phases of the neurotransmitter lifecycle.

For instance, by administering a radiolabeled precursor of a monoamine in the presence of iproniazid, scientists could track the rate of synthesis and accumulation of the new neurotransmitter without the confounding variable of simultaneous degradation by MAO. This approach provided some of the first quantitative estimates of neurotransmitter turnover rates in different brain regions and under various physiological and pharmacological conditions.

The inhibition of MAO by iproniazid also helped to reveal the existence and significance of alternative inactivation mechanisms, such as reuptake into the presynaptic neuron. By preventing enzymatic degradation, the role of transporter proteins in clearing neurotransmitters from the synaptic cleft became more apparent.

Contributions to Early Theories of Neurological and Psychiatric Conditions

The most significant contribution of iproniazid to theoretical neurobiology was its role in the formulation of the monoamine hypothesis of depression . nesslabs.comtaylorandfrancis.com This hypothesis, which has been a cornerstone of biological psychiatry for decades, posits that a deficiency in the brain of certain monoamine neurotransmitters, particularly serotonin and norepinephrine, is a causative factor in depression. nih.govbritannica.com

The development of this theory was a direct result of a series of serendipitous clinical observations and subsequent laboratory research:

Clinical Observation: In the early 1950s, iproniazid, then used to treat tuberculosis, was observed to have a mood-elevating and energizing effect on patients. nih.govnesslabs.combiopsychiatry.com Some patients experienced a sense of euphoria and increased vitality. nih.gov

Pharmacological Mechanism: The discovery that iproniazid inhibited MAO and thereby increased brain levels of monoamines provided a biological explanation for these clinical effects. nesslabs.comnih.gov

The Reserpine (B192253) Connection: Around the same time, the antihypertensive drug reserpine was noted to induce depressive symptoms in some patients. nih.gov Subsequent research revealed that reserpine depletes the brain's stores of monoamine neurotransmitters. nih.gov

The contrasting effects of iproniazid (which increases monoamines and alleviates depression) and reserpine (which decreases monoamines and can induce depression) provided compelling, albeit indirect, evidence for the monoamine hypothesis. nih.gov This pivotal conceptual leap, directly facilitated by the study of iproniazid, shifted the focus of psychiatric research towards a more biological and neurochemical framework. discovermagazine.comresearchgate.net

Historical Context for Developing Subsequent Generations of MAOIs and Antidepressants

Iproniazid is widely recognized as the first clinically effective antidepressant. britannica.combiopsychiatry.com Its success, despite its eventual withdrawal from many markets due to hepatotoxicity, catalyzed a new era in psychopharmacology. wikipedia.orgbritannica.com It served as the prototype for the development of an entire class of drugs: the monoamine oxidase inhibitors (MAOIs). nesslabs.com

The discovery of iproniazid's antidepressant properties and its mechanism of action spurred pharmaceutical research in several key directions:

Development of other MAOIs: Scientists began to synthesize and test other hydrazine (B178648) derivatives and related compounds in an effort to find molecules that retained the therapeutic efficacy of iproniazid but with a more favorable safety profile. This led to the development of other non-selective MAOIs like phenelzine (B1198762) and isocarboxazid. britannica.com

Emergence of Tricyclic Antidepressants: The success of manipulating monoamine levels with iproniazid also influenced the development of another class of antidepressants, the tricyclic antidepressants (TCAs), such as imipramine. taylorandfrancis.combiopsychiatry.com While TCAs have a different mechanism of action (primarily blocking the reuptake of serotonin and norepinephrine), their development was guided by the same fundamental principle established by iproniazid research: that increasing the synaptic availability of monoamines could alleviate depressive symptoms. nih.gov

Foundation for Selective Inhibitors: The early, non-selective nature of iproniazid's MAO inhibition paved the way for the later development of more selective MAO-A and MAO-B inhibitors, which offered the potential for improved tolerability.

In essence, iproniazid's journey from a tuberculosis treatment to the first antidepressant was a watershed moment in the history of medicine. patsnap.com It not only provided a crucial research tool that unlocked many of the secrets of monoamine neurobiology but also laid the conceptual and historical groundwork for the entire field of antidepressant psychopharmacology. nih.govdiscovermagazine.com

Future Directions and Emerging Research Avenues for Mao Inhibitors Derived from Iproniazid Research

Design and Synthesis of Novel, Safer, and Selective MAO Inhibitors

The first generation of MAOIs, including iproniazid (B1672159), were irreversible and non-selective, inhibiting both MAO-A and MAO-B isoforms. nih.govwikipedia.org This broad action, while effective, led to significant challenges, most notably the risk of a hypertensive crisis when patients consumed foods rich in tyramine (B21549) (the "cheese effect"). nih.govmayoclinic.org Consequently, a primary focus of subsequent research has been the rational design of new inhibitors with improved safety profiles, primarily through the development of reversible and isoform-selective compounds. researchgate.net The elucidation of the molecular structures of MAO-A and MAO-B active sites has been instrumental in enabling the precise design of new inhibitor molecules. researchgate.net

A significant advancement in MAOI therapy has been the development of Reversible Inhibitors of MAO-A (RIMAs). nih.gov Unlike their irreversible predecessors which form a covalent bond with the enzyme, RIMAs can detach from the MAO-A enzyme. wikipedia.org This reversibility is a key safety feature; if high concentrations of a substrate like tyramine are ingested, the tyramine can displace the inhibitor from the enzyme's active site, allowing for its own metabolism and significantly reducing the risk of a hypertensive crisis. cambridge.org The activity of the MAO enzyme can be fully reestablished within 24 hours of the last dose of a RIMA. nih.gov

Moclobemide (B1677376) is the prototypical RIMA and has demonstrated efficacy comparable to other classes of antidepressants but with enhanced safety and tolerability. nih.govnih.gov Research in this area continues to focus on developing new RIMAs with optimized pharmacological properties. For instance, compounds like CX157 have been developed to achieve high levels of brain MAO-A inhibition that directly correlate with plasma concentrations, which can serve as a biomarker for the degree of enzyme inhibition. researchgate.net The goal is to create potent, selective, and reversible inhibitors that maximize therapeutic benefit while minimizing risks. chimia.chacs.org

Table 1: Comparison of Irreversible MAOIs and RIMAs
CharacteristicIrreversible MAOIs (e.g., Iproniazid, Phenelzine)Reversible Inhibitors of MAO-A (RIMAs) (e.g., Moclobemide)
Mechanism of InhibitionCovalent, irreversible binding to the enzymeNon-covalent, reversible binding; can be displaced by substrate
Enzyme RecoveryRequires synthesis of new enzyme (approx. 2 weeks)Rapidly restored after drug clearance (e.g., within 24 hours)
SelectivityOften non-selective (inhibit both MAO-A and MAO-B)Typically selective for MAO-A
Tyramine Interaction ("Cheese Effect")High risk of hypertensive crisisSignificantly reduced risk

A more nascent but promising avenue of research is the exploration of allosteric modulators of MAO. Unlike traditional inhibitors that bind directly to the enzyme's active (orthosteric) site, allosteric modulators bind to a different, or allosteric, site. wikipedia.orgnih.gov This binding induces a conformational change in the enzyme that alters its activity without directly blocking substrate access. nih.gov

Allosteric modulators can be classified as positive (increasing enzyme activity) or negative (decreasing enzyme activity). wikipedia.org The development of negative allosteric modulators (NAMs) for MAO could offer a more nuanced approach to enzyme regulation than competitive inhibition. nih.gov This approach might act more like a "dimmer switch" rather than an "on/off switch," allowing for finer control over monoamine metabolism. nih.gov This could potentially lead to therapies with a wider therapeutic window and fewer side effects. While the concept is well-established for receptors, its application to enzymes like MAO is an emerging field in drug discovery. nih.govpatsnap.com

Investigation of Non-Monoaminergic and Extraneuronal Mechanisms Influenced by MAO Inhibition

There is growing evidence of a significant interplay between the monoaminergic and glutamatergic systems, both of which are implicated in the pathophysiology of depression. cpn.or.kr Research has shown that MAO-A inhibitors can protect against oxidative glutamate (B1630785) toxicity. nih.gov This form of cell death is linked to the production of reactive oxygen species, including hydrogen peroxide, a byproduct of MAO activity. nih.govpatsnap.com Studies have demonstrated that MAO-A inhibitors, but not MAO-B inhibitors, can block the glutamate-induced increase in hydrogen peroxide formation in neuronal cell lines. nih.gov This suggests that part of the neuroprotective and therapeutic effect of MAOIs may stem from their ability to mitigate glutamate-induced oxidative stress, a mechanism distinct from simply increasing synaptic serotonin (B10506) or norepinephrine (B1679862). nih.gov

The effects of MAO inhibition are not confined to the synaptic cleft. The sustained increase in intracellular monoamines triggers a cascade of downstream adaptations within the neuron. These changes involve various biochemical signaling pathways that ultimately influence neuronal function and gene expression. For example, the administration of RIMAs like moclobemide leads to increased monoamine receptor stimulation, which in turn can lead to the down-regulation of beta-adrenoceptors over time. nih.gov Furthermore, MAOIs can influence signaling pathways involved in cell survival and apoptosis. MAO-B inhibitors have been shown to increase the expression of anti-apoptotic proteins (like Bcl-2) and pro-survival neurotrophic factors in cell lines, suggesting a role in promoting neuronal resilience that is independent of MAO inhibition itself. nih.gov

Role in Understanding Neuroplasticity and Epigenetic Modifications

The therapeutic effects of antidepressants, including MAOIs, typically emerge after several weeks of treatment, a time lag that cannot be explained by the immediate increase in synaptic monoamines alone. nih.gov This has led researchers to investigate the role of these drugs in promoting long-term adaptive changes in the brain, including neuroplasticity and epigenetic modifications. tandfonline.com

Neuroplasticity refers to the brain's ability to reorganize its structure and function in response to experience. Antidepressant treatments are thought to work, in part, by reversing stress-induced deficits in neuroplasticity. cpn.or.kr By modulating monoaminergic and other signaling pathways, MAOIs may facilitate processes like synaptogenesis and the restoration of neuronal architecture in key brain regions affected by depression. cpn.or.krpsychiatrist.com

Epigenetics involves modifications to DNA and its associated proteins that regulate gene expression without altering the DNA sequence itself. nih.govresearchgate.net There is compelling evidence that MAOIs can directly influence the epigenetic landscape. For instance, the irreversible MAOI tranylcypromine (B92988) is also known to inhibit lysine-specific demethylase 1 (LSD1), an enzyme that removes methyl groups from histones. nih.gov Since histone methylation is a key mechanism for controlling gene expression, this "off-target" effect provides a direct link between an MAOI and the epigenetic machinery that governs neuroplasticity and long-term mood regulation. nih.gov Furthermore, the expression of the MAO-A gene itself can be regulated by epigenetic mechanisms like DNA methylation, suggesting that stress-induced changes in MAO-A levels could be a target for future therapeutic interventions. nih.govresearchgate.net

Table 2: Investigational Compounds and Their Mechanisms
Compound Class/ExamplePrimary MechanismTherapeutic Rationale/Advantage
ChalconesSelective MAO-B InhibitionDesigned for neuroprotection with high selectivity for MAO-B. nih.gov
Benzofuran–Thiazolylhydrazone DerivativesPotent and Selective MAO-A InhibitionExhibited stronger MAO-A inhibition than the reference RIMA, moclobemide. acs.org
CX157Reversible MAO-A Inhibition (RIMA)Potent RIMA with documented reversible inhibition of human brain MAO-A. researchgate.net
TranylcypromineIrreversible MAO-A/B Inhibition & LSD1 InhibitionDual action provides a direct link between MAO inhibition and epigenetic regulation. nih.gov

Advanced Computational Approaches in MAOI Drug Discovery

The development of new MAOIs has been significantly accelerated by the integration of advanced computational techniques. These methods allow for the rapid and cost-effective screening of vast chemical libraries and the rational design of molecules with improved potency and selectivity.

In Silico Screening and Predictive Modeling

In silico screening, or virtual screening, utilizes computational models to predict the interaction between a potential drug molecule and its biological target. For MAOIs, this involves docking simulations where candidate molecules are computationally fitted into the active site of the MAO-A or MAO-B enzyme. The binding affinity and mode of interaction can then be estimated, allowing researchers to prioritize compounds for synthesis and biological testing.

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, has become a cornerstone of MAOI discovery. QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. By analyzing a dataset of known MAOIs, these models can identify the key molecular features that contribute to inhibitory activity. This information is then used to predict the potency of novel, untested compounds.

Computational TechniqueApplication in MAOI DiscoveryKey Advantages
Molecular Docking Predicts the binding orientation and affinity of a ligand to the MAO active site.- Rapid screening of large compound libraries.- Provides insights into binding mechanisms.
Pharmacophore Modeling Identifies the essential 3D arrangement of chemical features necessary for MAO inhibition.- Guides the design of novel scaffolds.- Can be used for virtual screening.
QSAR Establishes a correlation between the chemical structure and inhibitory activity of compounds.- Predicts the activity of new compounds.- Helps in optimizing lead compounds.

Machine Learning for Structure-Activity Relationship Prediction

Machine learning (ML) algorithms are increasingly being employed to develop more sophisticated and accurate QSAR models. These models can handle large and complex datasets, uncovering intricate relationships between molecular descriptors and MAO inhibitory activity that may not be apparent with traditional statistical methods. Deep learning, a subset of machine learning, has shown particular promise in predicting the biological activity of small molecules from their structural information.

ML-based QSAR models can be trained on extensive databases of compounds with known MAO-A and MAO-B inhibitory activities. Once trained, these models can rapidly screen virtual libraries of millions of compounds to identify potential new MAOIs with desired selectivity profiles. This approach not only accelerates the initial stages of drug discovery but also helps in refining the chemical structures of lead compounds to enhance their efficacy and reduce potential side effects.

Exploration of Iproniazid's Mechanism in Novel Research Contexts (e.g., Drug Repurposing for Neurodegenerative Diseases)

The mechanism of action of iproniazid, namely the inhibition of MAO and the subsequent increase in monoamine neurotransmitters, has significant implications beyond its original application as an antidepressant. There is a growing interest in repurposing existing drugs or exploring their mechanisms of action for new therapeutic indications, a strategy that can reduce the time and cost of drug development. The role of MAO enzymes in the pathophysiology of neurodegenerative diseases has made MAOIs, and the legacy of iproniazid, a focal point of this research.

In neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease, there is a significant dysregulation of neurotransmitter systems. For instance, Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons. By inhibiting MAO-B, which is the primary isoenzyme responsible for dopamine (B1211576) metabolism in the brain, the levels of dopamine can be increased, thereby alleviating some of the motor symptoms of the disease.

While iproniazid itself is not a candidate for repurposing due to its historical association with hepatotoxicity, its non-selective inhibition of both MAO-A and MAO-B has informed the development of a new generation of selective and reversible MAOIs. Research is actively exploring the neuroprotective potential of these newer MAOIs. The rationale is that by modulating the levels of key neurotransmitters and potentially reducing oxidative stress associated with MAO activity, these compounds could slow the progression of neurodegeneration.

Neurodegenerative DiseaseRationale for Exploring MAO InhibitionPotential Therapeutic Benefit
Parkinson's Disease MAO-B is a key enzyme in the degradation of dopamine in the brain.Inhibition of MAO-B can increase dopamine levels, providing symptomatic relief.
Alzheimer's Disease MAO-B levels are elevated in the brains of individuals with Alzheimer's disease.Inhibition of MAO-B may have neuroprotective effects and could potentially improve cognitive function.

The exploration of iproniazid's mechanism in the context of neurodegenerative diseases highlights a promising avenue for future research. By leveraging the foundational knowledge gained from early MAOIs and applying modern drug discovery and repurposing strategies, it may be possible to develop novel treatments for these debilitating conditions.

Q & A

Q. What are the key physicochemical properties of iproniazid dihydrochloride, and how do they influence experimental design?

this compound’s solubility, stability, and ionization properties (e.g., pH sensitivity) directly affect its handling in assays. For example, its hygroscopic nature may require anhydrous storage conditions to prevent degradation . Analytical methods like HPLC or gas chromatography (GC) should validate purity (>99%, as typical for dihydrochloride salts ) and confirm structural integrity via mass spectrometry.

Q. What synthetic routes are commonly used to produce this compound, and how can researchers optimize yield?

Synthesis typically involves hydrochlorination of iproniazid freebase. Yield optimization requires monitoring reaction stoichiometry (e.g., HCl equivalents), temperature control, and post-synthesis purification via recrystallization. Advanced techniques like DoE (Design of Experiments) can identify critical parameters affecting purity and scalability .

Q. Which analytical methods are validated for quantifying this compound in biological matrices?

Reverse-phase HPLC with UV detection (e.g., λ = 254 nm) is widely used. Method validation should include linearity (e.g., 125–375 µg/mL range ), precision (RSD <5%), and recovery rates. For complex matrices, LC-MS/MS enhances specificity, particularly in pharmacokinetic studies.

Advanced Research Questions

Q. How can researchers address contradictions in this compound’s reported pharmacological mechanisms?

Discrepancies in mechanism-of-action studies (e.g., MAO inhibition vs. off-target effects) require systematic validation:

  • Dose-response assays to confirm target specificity.
  • Knockout/knockdown models to isolate pathways.
  • Multi-omics integration (e.g., transcriptomics/proteomics) to identify secondary targets . Cross-referencing with structural analogs (e.g., other hydrazine derivatives) may clarify shared mechanisms .

Q. What experimental designs are optimal for assessing this compound’s stability under varying storage conditions?

Use accelerated stability studies (ICH guidelines):

  • Temperature/humidity stress tests (e.g., 40°C/75% RH for 6 months).
  • Light exposure assays to detect photodegradation.
  • pH-dependent stability profiling (e.g., simulate gastric/intestinal environments) . Data should be analyzed via Arrhenius modeling to predict shelf-life.

Q. How can researchers resolve data inconsistencies in this compound’s metabolic pathways across species?

  • Comparative metabolomics using liver microsomes from human, rat, and mouse models.
  • Isotope-labeled tracers (e.g., deuterated iproniazid) to track metabolite formation .
  • CYP enzyme inhibition assays to identify species-specific metabolic enzymes .

Q. What strategies improve the reproducibility of this compound’s in vivo neuropharmacological studies?

  • Strict batch-to-batch consistency (e.g., purity >99%, verified via COA ).
  • Blinded dosing protocols to minimize observer bias.
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure levels with efficacy .

Methodological Recommendations

  • For structural analysis : Combine X-ray crystallography with DFT (Density Functional Theory) calculations to resolve stereochemical ambiguities.
  • For in vitro assays : Use human-derived cell lines (e.g., SH-SY5Y neurons) to improve translational relevance .
  • For data contradiction analysis : Apply Bradford-Hill criteria to evaluate causality in observed effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.